REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].ClC(Cl)(Cl)C(=N)O[C:15]([CH3:18])([CH3:17])[CH3:16].B(F)(F)F.CCOCC.C([O-])(O)=O.[Na+]>C1COCC1.CCCCCC>[F:1][C:2]([F:10])([F:9])[CH2:3][CH2:4][CH2:5][C:6]([O:8][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(CCCC(=O)O)(F)F
|
Name
|
|
Quantity
|
11.46 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(OC(C)(C)C)=N)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.406 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through MgSO4
|
Type
|
WASH
|
Details
|
washed with hexanes (200 mL)
|
Type
|
WAIT
|
Details
|
to rest for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the resulting solid material was removed
|
Type
|
FILTRATION
|
Details
|
by filtering on the same MgSO4
|
Type
|
FILTRATION
|
Details
|
filter again
|
Type
|
WASH
|
Details
|
washed with hexanes (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
without heat
|
Type
|
FILTRATION
|
Details
|
filtered through a clean fritted funnel
|
Type
|
WASH
|
Details
|
washed with hexane (5 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
without heat
|
Type
|
FILTRATION
|
Details
|
The resulting neat oil was filtered through a 0.45 μm nylon membrane
|
Type
|
FILTRATION
|
Details
|
filter disk
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCC(=O)OC(C)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.4 mmol | |
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |